Protoxylocarpin B
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Overview
Description
Protoxylocarpin B is a limonoid. It has a role as a metabolite.
Scientific Research Applications
1. Protoxylocarpins F-H: Protolimonoids from Xylocarpus granatum
Protoxylocarpin B, along with other protoxylocarpins, has been identified in the seed kernels of Xylocarpus granatum. These compounds, including protoxylocarpins F-H, are classified as protolimonoids. In a study by Pudhom et al. (2009), these compounds were isolated and their structures were elucidated through extensive spectroscopic data analyses. The study also evaluated these compounds for their cytotoxic activity against various human tumor cell lines, suggesting a potential application in cancer research (Pudhom et al., 2009).
2. Role in Biotechnological and Nanotechnological Applications
Non-B DNA structures, which can potentially include protoxylocarpin B, are of interest in the field of biotechnology. Choi and Majima (2011) reviewed the importance of non-B DNA structures, like those possibly formed by protoxylocarpin B, in genetic instability and their potential applications in biotechnology and nanotechnology. These structures are seen as promising materials due to their lack of toxic byproducts and robustness for repetitive working cycles (Choi & Majima, 2011).
3. Biosynthetic Pathways in Plants
Protoxylocarpin B has been suggested as a key biosynthetic intermediate in the limonoid biosynthesis pathway in plants. Hu and Wu (2010) identified protoxylogranatin B in the seeds of the Chinese mangrove Xylocarpus granatum and proposed its role as a biosynthetic intermediate. This finding is crucial for understanding the biosynthetic pathways of limonoids in plants (Hu & Wu, 2010).
properties
Product Name |
Protoxylocarpin B |
---|---|
Molecular Formula |
C32H50O6 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(5R,7R,8R,9R,10R,13S,17S)-17-[(2S,3S,5R)-5-[(1R)-1,2-dihydroxy-2-methylpropyl]-2-ethoxyoxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C32H50O6/c1-9-37-27-18(16-20(38-27)26(35)29(4,5)36)19-10-11-21-30(19,6)14-12-22-31(7)15-13-24(33)28(2,3)23(31)17-25(34)32(21,22)8/h11,13,15,18-20,22-23,25-27,34-36H,9-10,12,14,16-17H2,1-8H3/t18-,19-,20+,22+,23-,25+,26+,27-,30-,31+,32-/m0/s1 |
InChI Key |
SXUJYCUCLFTRKW-QCQONPKFSA-N |
Isomeric SMILES |
CCO[C@@H]1[C@@H](C[C@@H](O1)[C@H](C(C)(C)O)O)[C@@H]2CC=C3[C@]2(CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C |
Canonical SMILES |
CCOC1C(CC(O1)C(C(C)(C)O)O)C2CC=C3C2(CCC4C3(C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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